Product packaging for Stearamidoethyl diethylamine phosphate(Cat. No.:CAS No. 68133-34-6)

Stearamidoethyl diethylamine phosphate

Cat. No.: B1196107
CAS No.: 68133-34-6
M. Wt: 480.7 g/mol
InChI Key: YHGUXFPXYIRPRJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Perspectives

The study of amphiphilic molecules, which possess both water-loving (hydrophilic) and water-fearing (hydrophobic) properties, has been a cornerstone of colloid and surface science for over a century. The evolution of research in this area has progressed from simple fatty acid soaps to a vast array of synthetic amphiphiles with tailored functionalities. The development of cationic amphiphiles, in particular, marked a significant advancement, opening up new applications in areas such as antimicrobial agents, gene delivery, and formulation science. nih.govresearchgate.net

While specific historical details on the initial synthesis and investigation of Diethylaminoethyl stearamide phosphate (B84403) are not extensively documented in publicly accessible academic literature, its emergence can be situated within the broader context of research into synthetic amphiphiles that began to flourish in the mid-20th century. The drive to create novel surfactants and functional molecules for industrial and research purposes led to the exploration of various combinations of hydrophobic chains and hydrophilic headgroups. The introduction of a phosphate group, as seen in this compound, is a strategic modification to impart specific charge characteristics and interaction capabilities. Research into other organophosphate amphiphiles, such as tocopheryl phosphate and alkyl phosphonic acids, has highlighted the role of the phosphate moiety in enhancing stability, modulating charge, and facilitating interactions with surfaces and biological membranes. nih.govresearchgate.netsigmaaldrich.com The study of such molecules provides a framework for understanding the potential research trajectory of Diethylaminoethyl stearamide phosphate.

Nomenclature and Structural Classification within Amphiphilic Compounds

The systematic name for Diethylaminoethyl stearamide phosphate is N-(2-(Diethylamino)ethyl)octadecanamide phosphate. It is also known by synonyms such as Stearamidoethyl diethylamine (B46881) phosphate. An analysis of its structure reveals the key components that define its classification as a cationic amphiphile:

Hydrophobic Tail: The stearamide portion, derived from stearic acid (an 18-carbon saturated fatty acid), constitutes the nonpolar, hydrophobic tail. This long hydrocarbon chain is responsible for the molecule's low affinity for water and its tendency to self-associate in aqueous environments to minimize contact with water molecules.

Hydrophilic Headgroup: The diethylaminoethyl phosphate group is the polar, hydrophilic head. The tertiary amine (diethylamino) can be protonated, conferring a positive charge, which is a defining feature of cationic amphiphiles. The phosphate group adds to the hydrophilic character and provides sites for hydrogen bonding and electrostatic interactions.

This dual character places Diethylaminoethyl stearamide phosphate firmly in the category of amphiphilic compounds. These molecules are known for their ability to spontaneously assemble into organized structures in solution, such as micelles and vesicles, and to adsorb at interfaces, reducing surface tension.

Significance of Diethylaminoethyl Stearamide Phosphate in Fundamental Chemical and Material Sciences

The significance of Diethylaminoethyl stearamide phosphate in fundamental research stems from its potential utility in creating structured materials and functional formulations. While specific studies on this exact compound are limited, the broader class of cationic amphiphiles has been a subject of intense investigation.

In material science, the self-assembly of amphiphilic molecules is a powerful bottom-up approach to fabricating nanomaterials. The ability to control the aggregation behavior of molecules like Diethylaminoethyl stearamide phosphate could lead to the development of novel nanostructures with applications in catalysis, templating, and encapsulation. The phosphate headgroup is of particular interest for its ability to interact strongly with metal oxide surfaces, suggesting potential applications in surface modification and the formation of self-assembled monolayers (SAMs). sigmaaldrich.com Research on other phosphate-containing amphiphiles has demonstrated their capacity to form stable and well-ordered layers on various substrates. sigmaaldrich.com

In chemical sciences, this compound could serve as a model system for studying the thermodynamics and kinetics of self-assembly. The interplay between the long alkyl chain and the charged headgroup can provide insights into the forces that govern molecular aggregation. Furthermore, cationic amphiphiles are known to interact with biological systems. For instance, they have been explored as non-viral vectors for gene delivery and as antimicrobial agents that can disrupt bacterial cell membranes. nih.govresearchgate.net The specific structure of Diethylaminoethyl stearamide phosphate, combining a fatty acid amide with a charged phosphate group, could offer unique properties in these contexts. For example, research on tocopheryl phosphate mixtures has shown their potential as lipid-based transdermal drug delivery carriers. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H50N2O.H3O4P<br>C24H53N2O5P B1196107 Stearamidoethyl diethylamine phosphate CAS No. 68133-34-6

Properties

CAS No.

68133-34-6

Molecular Formula

C24H50N2O.H3O4P
C24H53N2O5P

Molecular Weight

480.7 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]octadecanamide;phosphoric acid

InChI

InChI=1S/C24H50N2O.H3O4P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3;1-5(2,3)4/h4-23H2,1-3H3,(H,25,27);(H3,1,2,3,4)

InChI Key

YHGUXFPXYIRPRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC.O[P+](=O)O

Other CAS No.

68133-34-6

Related CAS

16889-14-8 (Parent)

Synonyms

stearamidoethyl diethylamine
stearamidoethyl diethylamine hydrobromide
stearamidoethyl diethylamine phosphate

Origin of Product

United States

Synthetic Methodologies and Structural Characterization

Precursor Synthesis Routes and Optimization

The most common and direct route to N-(2-(diethylamino)ethyl)stearamide involves the amidation of stearic acid with N,N-diethylethylenediamine. This reaction forms a stable amide bond and is a well-established transformation in organic chemistry.

The reaction typically proceeds by heating a mixture of stearic acid and N,N-diethylethylenediamine, often in the presence of a catalyst to improve the reaction rate and yield. The process can be summarized by the following reaction scheme:

Stearic Acid + N,N-Diethylethylenediamine → N-(2-(diethylamino)ethyl)stearamide + Water

Optimization of this synthesis involves careful control of several parameters:

Temperature: The reaction temperature is a critical factor. For similar amide syntheses, such as the formation of ethylene (B1197577) bis stearamide, temperatures can range from 140°C to 220°C. nih.govmedkoo.com Higher temperatures generally lead to faster reaction rates but can also cause side reactions and product degradation.

Catalyst: While the reaction can proceed without a catalyst, acidic catalysts are often employed to accelerate the amidation. Phosphoric acid or phosphotungstate catalysts have been used in the synthesis of related amides, proving effective in promoting the reaction. medkoo.comacs.org The choice of catalyst can influence the reaction time and the purity of the resulting amide.

Reactant Stoichiometry: The molar ratio of stearic acid to N,N-diethylethylenediamine is another key parameter. A slight excess of the amine can be used to ensure complete conversion of the stearic acid, but this may complicate the purification process.

A typical procedure would involve charging a reactor with stearic acid and the catalyst, heating the mixture to melt the stearic acid, and then slowly adding N,N-diethylethylenediamine. The reaction mixture is then heated to the desired temperature for a specified period while removing the water formed.

Table 1: Key Parameters in the Synthesis of N-(2-(diethylamino)ethyl)stearamide
ParameterTypical Range/ValueImpact on Synthesis
Temperature140 - 220 °CAffects reaction rate and potential for side reactions.
CatalystPhosphoric acid, PhosphotungstateIncreases reaction rate and can influence product purity.
Reactant Ratio (Stearic Acid:Amine)1:1 to 1:1.2Influences conversion of stearic acid and purification ease.
Reaction Time2 - 6 hoursDetermines the extent of reaction completion.

The second major step in the synthesis of Diethylaminoethyl stearamide phosphate (B84403) is the reaction of the precursor, N-(2-(diethylamino)ethyl)stearamide, with a phosphorylating agent. This step introduces the phosphate group, which can exist as an ester or, more likely in this case, form a salt with the tertiary amine of the diethylaminoethyl group.

Given the structure of the precursor, the most probable reaction is an acid-base reaction between the basic tertiary amine of the N-(2-(diethylamino)ethyl)stearamide and phosphoric acid. This would result in the formation of an ammonium (B1175870) phosphate salt.

N-(2-(diethylamino)ethyl)stearamide + Phosphoric Acid → Diethylaminoethyl stearamide phosphate

The reaction conditions for this salt formation are generally mild. The N-(2-(diethylamino)ethyl)stearamide would be dissolved in a suitable solvent, and a stoichiometric amount of phosphoric acid, also dissolved in a compatible solvent, would be added. The product would then typically precipitate from the solution or be isolated by solvent evaporation.

Key considerations for this step include:

Solvent: The choice of solvent is important to ensure that both reactants are soluble and that the product can be easily isolated. Alcohols or other polar aprotic solvents could be suitable.

Temperature: The reaction is likely to be exothermic and may not require heating. Controlling the temperature during the addition of phosphoric acid can be important to prevent any unwanted side reactions.

Stoichiometry: Precise control of the molar ratio of the amine precursor to phosphoric acid is crucial to ensure the formation of the desired salt and to avoid the presence of unreacted starting materials in the final product.

While direct phosphate esterification of the amide nitrogen is theoretically possible, it is a much less favorable reaction pathway compared to the acid-base reaction at the tertiary amine.

Comparative Analysis of Synthesis Pathways

While a single, dominant pathway for the synthesis of Diethylaminoethyl stearamide phosphate is proposed, it is valuable to consider alternative routes and compare their potential efficiencies and adherence to green chemistry principles.

The efficiency of the primary synthetic route is dependent on the optimization of both the amidation and the salt formation steps. High conversion rates, typically exceeding 95%, can be expected for the amidation reaction under optimized conditions. The salt formation is generally a high-yielding reaction, approaching quantitative conversion.

An alternative, though less direct, pathway could involve the initial synthesis of a phosphorylated amine, which is then reacted with stearic acid or a stearoyl derivative. However, this route is more complex and likely to be less efficient due to the potential for side reactions involving the phosphate group during the amidation step.

Stereochemical Control: For Diethylaminoethyl stearamide phosphate, there are no chiral centers in the molecule as it is typically synthesized from achiral starting materials (stearic acid and N,N-diethylethylenediamine). Therefore, stereochemical control is not a primary concern in its synthesis.

Table 2: Comparison of Potential Synthesis Pathways
PathwayDescriptionProsCons
Primary PathwayAmidation of stearic acid followed by salt formation with phosphoric acid.Direct, high-yielding, uses readily available starting materials.Requires high temperatures for amidation.
Alternative PathwayPhosphorylation of the amine followed by amidation.May offer different solubility profiles for intermediates.More complex, potential for side reactions, likely lower overall yield.

The application of green chemistry principles is an increasingly important aspect of chemical synthesis. For the production of Diethylaminoethyl stearamide phosphate, several areas can be optimized to improve its environmental footprint.

Atom Economy: The primary synthetic route has a reasonably high atom economy, with water being the main byproduct of the amidation step. The salt formation step, being an addition reaction, has a very high atom economy.

Use of Catalysis: The use of catalysts in the amidation step is preferable to stoichiometric reagents, as it reduces waste. The development of reusable, heterogeneous catalysts would be a significant green improvement.

Solvent Selection: Minimizing or eliminating the use of hazardous solvents is a key green chemistry goal. Exploring solvent-free conditions for the amidation reaction, where the molten reactants themselves act as the solvent, is a viable option. researchgate.net For the salt formation step, using water or other benign solvents would be advantageous.

Energy Efficiency: The high temperatures required for the amidation step are a significant energy cost. The development of more active catalysts that can operate at lower temperatures would improve the energy efficiency of the process.

Recent research in amide synthesis has focused on developing more sustainable methods, such as biocatalytic routes using enzymes like lipases, or using greener catalysts like boric acid. researchgate.netwhiterose.ac.uk While not yet reported for this specific compound, these approaches represent future directions for the green synthesis of Diethylaminoethyl stearamide phosphate.

Advanced Structural Elucidation and Purity Assessment

The definitive characterization of Diethylaminoethyl stearamide phosphate relies on a combination of spectroscopic and analytical techniques to confirm its structure and assess its purity.

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show characteristic signals for the long alkyl chain of the stearamide moiety, the ethyl groups on the nitrogen, and the methylene (B1212753) groups of the ethylenediamine (B42938) linker. The chemical shifts of the protons adjacent to the amide and the ammonium phosphate group would be particularly informative.

¹³C NMR: Would provide a map of all the carbon atoms in the molecule, confirming the presence of the carbonyl group of the amide, the aliphatic carbons of the fatty acid chain, and the carbons of the diethylaminoethyl group.

³¹P NMR: This would be a crucial experiment to confirm the presence of the phosphate group and to determine its chemical environment. A single peak would be expected for the phosphate anion.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which can be compared to the calculated theoretical mass to confirm the elemental composition. medkoo.com Fragmentation patterns observed in tandem MS (MS/MS) experiments could further confirm the connectivity of the different parts of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would show characteristic absorption bands for the amide group (N-H stretch and C=O stretch), the C-H bonds of the alkyl chains, and the P-O bonds of the phosphate group.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the final product from any unreacted starting materials or byproducts. By using a suitable stationary phase and mobile phase, the purity of the sample can be quantified.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and phosphorus in the compound. The experimental values can be compared to the theoretical values calculated from the molecular formula to assess purity. medkoo.com

The combination of these techniques provides a comprehensive picture of the molecular structure and purity of Diethylaminoethyl stearamide phosphate, ensuring its identity and quality for any subsequent applications.

Spectroscopic Characterization (e.g., FTIR, NMR)

Spectroscopic methods are essential for confirming the molecular structure of Diethylaminoethyl stearamide phosphate.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. The spectrum of Diethylaminoethyl stearamide phosphate is expected to show characteristic absorption bands. The presence of a broad band in the region of 3300-3500 cm⁻¹ can be attributed to N-H stretching vibrations of the amide group and O-H stretching from the phosphate group. inrim.itresearchgate.net A strong absorption peak around 1640 cm⁻¹ corresponds to the C=O stretching vibration of the amide I band. inrim.it The P=O stretching vibration of the phosphate group typically appears in the 1200-1300 cm⁻¹ region, while P-O-C stretching can be observed around 1000-1100 cm⁻¹.

Interactive Table: Expected FTIR Peaks for Diethylaminoethyl stearamide phosphate

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H Stretch, O-H StretchAmide, Phosphate
2850-2960C-H StretchAlkyl Chain
~1640C=O Stretch (Amide I)Amide
~1550N-H Bend (Amide II)Amide
1200-1300P=O StretchPhosphate
1000-1100P-O-C StretchPhosphate Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. aocs.orgmagritek.com

¹H NMR: The spectrum would show characteristic signals for the long alkyl chain of the stearamide moiety as a large multiplet between 0.8 ppm (terminal methyl group) and 1.6 ppm. The methylene protons (α-CH₂) adjacent to the carbonyl group would appear around 2.2 ppm. The protons of the diethylaminoethyl group would be visible as distinct multiplets, and the amide proton (N-H) would likely appear as a broad signal downfield, typically above 7.0 ppm. mdpi.comsemanticscholar.org

¹³C NMR: The carbonyl carbon of the amide is expected to resonate around 173-175 ppm. The carbons of the long alkyl chain will produce a series of signals between 14 ppm (terminal methyl) and 35 ppm. The carbons of the diethylaminoethyl group and those adjacent to the phosphate group will have specific chemical shifts that are sensitive to their electronic environment. mdpi.comnih.gov

Interactive Table: Expected NMR Chemical Shifts (δ) for Diethylaminoethyl stearamide phosphate

NucleusFunctional Group RegionExpected Chemical Shift (ppm)
¹HTerminal CH₃ (Stearyl)~0.8-0.9
¹H-(CH₂)n- (Stearyl Chain)~1.2-1.6
¹Hα-CH₂ to C=O~2.1-2.3
¹H-NCH₂CH₃~1.0-1.2 (t), ~2.5-2.7 (q)
¹HAmide N-H>7.0
¹³CTerminal CH₃ (Stearyl)~14
¹³C-(CH₂)n- (Stearyl Chain)~22-35
¹³CC=O (Amide)~173-175
¹³CCarbons adjacent to N and O-P~40-70

Mass Spectrometry Approaches (e.g., LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of Diethylaminoethyl stearamide phosphate, often coupled with liquid chromatography (LC-MS) for sample purification. Electrospray ionization (ESI) is a common soft ionization technique used for such molecules, which allows for the detection of the protonated molecule [M+H]⁺. nih.gov

Tandem mass spectrometry (MS/MS) experiments can provide structural information by inducing fragmentation of the parent ion. nih.gov Key fragmentation pathways for Diethylaminoethyl stearamide phosphate would likely involve:

Cleavage of the phosphate group.

Fragmentation of the diethylaminoethyl moiety, often through alpha-cleavage adjacent to the nitrogen atom. youtube.com

Cleavage of the amide bond.

Sequential loss of fragments from the stearyl alkyl chain.

The analysis of the resulting fragment ions allows for the confirmation of the different structural components of the molecule. nih.govnih.gov

Interactive Table: Predicted Mass Spectrometry Fragments for Diethylaminoethyl stearamide phosphate ([M+H]⁺)

m/z Value (Predicted)Fragment IdentityCleavage Type
[M+H]⁺Intact Protonated Molecule-
[M+H - H₃PO₄]⁺Loss of Phosphoric AcidNeutral Loss
[C₁₈H₃₅NO]⁺Stearamide FragmentCleavage at Ethyl-Amide Linkage
[C₆H₁₅N₂O₄P]⁺Diethylaminoethyl Phosphate FragmentCleavage of Amide Bond
VariousSequential loss of CₙH₂ₙ from the alkyl chainAliphatic Chain Fragmentation

X-ray Diffraction Analysis for Crystalline Forms

X-ray diffraction (XRD) is the primary technique for investigating the solid-state structure and crystalline form of Diethylaminoethyl stearamide phosphate. As an amphiphilic molecule with a long hydrocarbon tail and a polar headgroup, it is expected to exhibit self-assembly into ordered structures, such as lamellar bilayers, similar to other lipid phosphates. nih.govresearchgate.net

Small-angle X-ray scattering (SAXS) can determine the long-range order, such as the lamellar repeat distance (d-spacing), which provides information on the bilayer thickness. nih.gov Wide-angle X-ray scattering (WAXS) reveals information about the packing of the hydrocarbon chains (e.g., hexagonal, orthorhombic), indicating the phase state (e.g., gel, liquid-crystalline). nih.govaps.org The diffraction pattern can be analyzed to determine parameters like the lipid surface area and the orientation of the molecules within the crystalline lattice. nih.gov Different crystalline polymorphs may exist depending on factors like temperature and hydration, which would result in distinct XRD patterns. researchgate.net

Physicochemical Behavior and Interfacial Phenomena

Surface Activity and Interfacial Tension Reduction

Like other amphiphilic molecules, Diethylaminoethyl stearamide phosphate (B84403) is expected to be surface-active, meaning it will migrate to interfaces, such as the air-water or oil-water interface, and lower the interfacial tension. This behavior is driven by the thermodynamic favorability of removing the hydrophobic stearamide tail from the aqueous environment.

Specific adsorption isotherm data for Diethylaminoethyl stearamide phosphate are not available in the reviewed literature. However, for similar single-chain ionic surfactants, the adsorption at an interface typically follows a predictable pattern that can be described by models such as the Langmuir or Freundlich isotherms. thegoodscentscompany.comnanoscience.com

Langmuir Isotherm: This model would assume that a monolayer of Diethylaminoethyl stearamide phosphate molecules forms at the interface, with no further adsorption once the surface is saturated.

Freundlich Isotherm: This model would describe a non-ideal and multilayer adsorption process. thegoodscentscompany.com

The effectiveness of its adsorption would be influenced by factors such as the pH and ionic strength of the aqueous phase, which would affect the charge and conformation of the headgroup.

The thermodynamics of adsorption for this compound have not been experimentally determined. Generally, the process of surfactant adsorption at an interface is spontaneous, which corresponds to a negative Gibbs free energy change (ΔG°ads). This process is typically driven by a positive entropy change (ΔS°ads) resulting from the release of structured water molecules surrounding the hydrophobic tail, and the enthalpy change (ΔH°ads) can be either exothermic or endothermic. upenn.eduresearchgate.net

A hypothetical table of thermodynamic parameters for a related, but distinct, amide surfactant adsorbing on a surface is presented below for illustrative purposes. Note: This data is not for Diethylaminoethyl stearamide phosphate.

Thermodynamic ParameterHypothetical ValueSignificance
ΔG°ads-25 kJ/molSpontaneous adsorption
ΔH°ads-10 kJ/molExothermic process
ΔS°ads+50 J/mol·KEntropy-driven process

Self-Assembly Mechanisms in Aqueous and Non-Aqueous Systems

The amphiphilic nature of Diethylaminoethyl stearamide phosphate strongly suggests that it will undergo self-assembly in both aqueous and non-aqueous solutions to form organized structures. researchgate.net

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers in a solution will aggregate to form micelles. Current time information in Omaha, NE, US.dataphysics-instruments.com This is a key characteristic of surfactants. For Diethylaminoethyl stearamide phosphate, the hydrophobic stearamide tails would form the core of the micelle, while the hydrophilic diethylaminoethyl phosphate headgroups would be exposed to the aqueous environment.

There is no experimentally determined CMC value for Diethylaminoethyl stearamide phosphate in the public domain. The CMC is a critical parameter that indicates the efficiency of a surfactant. A lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles. The CMC can be determined by various methods, including surface tension measurements, conductivity, and fluorescence spectroscopy. Current time information in Omaha, NE, US.researchgate.netnih.gov

For context, a table of CMC values for some common, yet structurally different, surfactants is provided. This data is not for Diethylaminoethyl stearamide phosphate.

SurfactantCMC (mM in water)
Sodium Dodecyl Sulfate (B86663) (SDS)8.08 Current time information in Omaha, NE, US.
Cetyltrimethylammonium Bromide (CTAB)~0.9

Beyond simple micelles, surfactants can form more complex supramolecular structures.

Langmuir Films: When spread on the surface of water, insoluble amphiphiles like Diethylaminoethyl stearamide phosphate would be expected to form a monomolecular layer, known as a Langmuir film. biolinscientific.com The packing and orientation of the molecules in this film would change upon compression.

Vesicles: Due to its molecular structure, particularly the presence of a bulky headgroup and a long alkyl chain, it is plausible that Diethylaminoethyl stearamide phosphate could form bilayers that enclose a solvent to form vesicles, especially in mixtures with other surfactants or under specific conditions of pH and ionic strength. rsc.org

Liquid Crystalline Phases: At higher concentrations, surfactants can form various liquid crystalline phases, such as lamellar, hexagonal, and cubic phases. yakhak.org The formation of these phases is dependent on the molecular geometry of the surfactant and the surrounding conditions.

The self-assembly of Diethylaminoethyl stearamide phosphate would be significantly influenced by its environment. acs.org

Concentration: As concentration increases, a transition from monomers to micelles, and then potentially to more complex liquid crystalline phases, is expected.

Temperature: Temperature can affect both the CMC and the type of aggregate formed.

pH: The pH of the solution would be a critical factor due to the presence of the ionizable tertiary amine and phosphate groups. Changes in pH would alter the charge of the headgroup, thereby influencing the electrostatic interactions between molecules and affecting the packing and morphology of the self-assembled structures.

Ionic Strength: The addition of salt to the solution would screen the electrostatic repulsions between the charged headgroups, which would likely lower the CMC and could promote the transition from spherical micelles to other morphologies like cylindrical micelles or vesicles.

Emulsion and Dispersion Stability Mechanisms

Diethylaminoethyl stearamide phosphate, a cationic surfactant, is utilized in various formulations for its emulsifying properties. google.com Its molecular structure, featuring a lipophilic stearamide tail and a hydrophilic diethylaminoethyl phosphate headgroup, allows it to adsorb at oil-water interfaces, reducing interfacial tension and facilitating the formation of stable emulsions. The stability of these emulsions is governed by a combination of factors, including the rheological properties of the interfacial film it forms and its interactions with other components in a formulation.

Interfacial Rheology of Diethylaminoethyl Stearamide Phosphate-Stabilized Systems

The stability of emulsions is critically dependent on the rheological characteristics of the interfacial film formed by the emulsifier. This film, positioned at the boundary between oil and water phases, can resist deformation and prevent droplet coalescence through its viscoelastic properties. A highly viscoelastic interfacial film can dissipate the energy of droplet collisions, thus enhancing the long-term stability of the emulsion.

While specific research detailing the interfacial rheology of Diethylaminoethyl Stearamide Phosphate is not extensively available in public literature, the behavior of analogous amidoamine-based surfactants suggests that it likely forms a significant interfacial network. The stearamide portion of the molecule would contribute to strong intermolecular interactions at the interface, leading to a structured and resilient film. The elasticity and viscosity of this film are key to preventing the rupture of droplets upon collision. General principles of interfacial rheology indicate that a higher interfacial elasticity provides a greater resistance to droplet deformation, a crucial factor in preventing coalescence. mdpi.comresearchgate.netnih.gov

Illustrative Interfacial Rheology Parameters for Cationic Surfactant Systems

This table presents hypothetical data based on typical values for similar cationic surfactants to illustrate the concepts, as specific data for Diethylaminoethyl Stearamide Phosphate is not available.

ParameterValue RangeSignificance in Emulsion Stability
Interfacial Elasticity (G')10-2 - 101 Pa·sHigher values indicate a more rigid film, better resisting droplet deformation and coalescence.
Interfacial Viscosity (η')10-3 - 100 Pa·s·mHigher values suggest greater resistance to flow within the interface, slowing down film drainage and rupture.

Role in Stabilizing Multiphasic Systems (e.g., Oil-in-Water and Water-in-Oil Emulsions)

In oil-in-water (O/W) emulsions , where oil droplets are dispersed in a continuous aqueous phase, the hydrophilic headgroup of Diethylaminoethyl stearamide phosphate orients towards the water, while the lipophilic tail extends into the oil droplet. This orientation, coupled with the cationic nature of the headgroup, can create a positive charge on the surface of the oil droplets. The resulting electrostatic repulsion between droplets serves as a primary stabilization mechanism, preventing them from aggregating and coalescing.

In water-in-oil (W/O) emulsions , water droplets are dispersed in a continuous oil phase. In such systems, the hydrophilic headgroup resides within the water droplet, and the lipophilic tail extends into the surrounding oil. The bulky stearamide tails can provide a steric barrier between the water droplets, physically hindering their approach and coalescence. The effectiveness of this steric stabilization is dependent on the density and conformation of the surfactant molecules at the interface.

The stability of emulsions formulated with Diethylaminoethyl stearamide phosphate can be assessed through various analytical techniques that monitor changes in droplet size distribution and phase separation over time.

Illustrative Emulsion Stability Assessment

This table presents hypothetical data to illustrate common stability metrics, as specific experimental data for Diethylaminoethyl Stearamide Phosphate is not available.

Time (Days)Mean Droplet Size (μm) - O/W EmulsionCreaming Index (%) - O/W Emulsion
01.50
71.82
302.55
904.012

Synergistic and Antagonistic Interactions with Co-surfactants

In many practical applications, Diethylaminoethyl stearamide phosphate is used in conjunction with other surfactants to achieve optimal emulsion performance. google.comgoogle.comjustia.com The combination of surfactants can lead to synergistic or antagonistic effects on emulsion stability.

Synergistic interactions occur when the mixed surfactant system provides greater stability than would be expected from the sum of the individual components. This is often achieved by combining surfactants with different molecular geometries and charge types. For instance, pairing the cationic Diethylaminoethyl stearamide phosphate with a non-ionic co-surfactant can lead to a more densely packed interfacial film. The non-ionic surfactant can fill the spaces between the bulkier cationic surfactant molecules, reducing the interfacial tension more effectively and creating a stronger, more resilient barrier to coalescence. Research on mixed surfactant systems indicates that an optimal ratio of the surfactants can lead to significant improvements in interfacial properties and emulsion stability. researchgate.net

Antagonistic interactions , conversely, result in reduced emulsion stability. This can occur if the co-surfactant disrupts the organized packing of Diethylaminoethyl stearamide phosphate at the interface or if electrostatic interactions lead to the formation of insoluble complexes that desorb from the interface. For example, combining a cationic surfactant with an anionic surfactant in certain ratios can lead to precipitation, thereby reducing the concentration of effective emulsifiers at the interface.

Molecular Interactions and Mechanistic Insights

Interaction with Biological Mimetic Membranes and Lipid Bilayers (In Vitro Models)

While no specific data exists for Diethylaminoethyl stearamide phosphate (B84403), the introduction of such a single-chain amphiphile into a lipid bilayer would likely cause a disruption in the packing of the lipid molecules. This could lead to an increase in membrane fluidity and the formation of transient pores or defects, thereby increasing the permeability of the membrane to ions and small molecules. The extent of this perturbation would theoretically depend on its concentration, the lipid composition of the model membrane, and the pH of the surrounding medium, which affects the protonation state of the diethylaminoethyl group.

Cationic lipids are widely investigated for their ability to facilitate the transport of molecules, including genetic material like DNA and RNA, across cell membranes. This is often achieved through the formation of lipid-cargo complexes (lipoplexes) that are taken up by cells. For instance, research on a related compound, DEAE-dextran, has shown it significantly enhances cellular uptake efficiency. nih.gov It is plausible that Diethylaminoethyl stearamide phosphate could act similarly, with its cationic headgroup electrostatically binding to negatively charged cargo and the entire complex interacting with and crossing the cell membrane. However, without specific studies, this remains a theoretical capability.

Electrostatic Interactions with Charged Macromolecules and Colloids

The cationic nature of Diethylaminoethyl stearamide phosphate suggests strong electrostatic interactions with negatively charged polymers and surfaces.

Diethylaminoethyl stearamide phosphate would be expected to form complexes with polyanions such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), or anionic polysaccharides like carrageenan and xanthan gum. This interaction would be driven by the electrostatic attraction between the positively charged amine group of the surfactant and the negative charges (e.g., carboxylate or sulfate groups) on the polymer chain. Such complexation is a foundational principle in the formulation of many personal care products, where it can be used to modify viscosity, enhance deposition on surfaces like hair or skin, and provide a conditioned feel. No publicly available studies provide specific binding affinities or complexation data for Diethylaminoethyl stearamide phosphate with specific polyanions.

The adsorption of Diethylaminoethyl stearamide phosphate onto solid surfaces is anticipated, especially on negatively charged particles such as silica, clays, or metallic oxides. This adsorption would occur via electrostatic attraction, effectively modifying the surface charge of the particles. Such a process can be used to stabilize or destabilize colloidal suspensions. By adsorbing onto the particles, the surfactant can create a positively charged surface layer that can lead to electrostatic stabilization or, at certain concentrations, charge neutralization and subsequent aggregation.

Degradation Pathways and Stability Kinetics in Research Media

Information regarding the specific degradation pathways and stability kinetics of Diethylaminoethyl stearamide phosphate in research media is limited. Supplier data indicates that the compound is stable for several weeks under ambient shipping conditions and can be stored for years at -20°C in a dry, dark environment. medkoo.com

The molecule contains an amide bond and a phosphate ester linkage, both of which could be susceptible to hydrolysis under certain pH and temperature conditions. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The phosphate group's stability would also be pH-dependent. Detailed kinetic studies in common research buffers or cell culture media are not found in the reviewed literature.

Hydrolytic Stability under Varying pH and Temperature Conditions

The hydrolytic stability of Diethylaminoethyl stearamide phosphate is anticipated to be significantly influenced by both pH and temperature, owing to the presence of both an amide and a phosphate ester linkage.

Amide Bond Hydrolysis: The amide bond in the stearamide portion of the molecule is generally more resistant to hydrolysis than the ester bond in the phosphate group. youtube.com However, its hydrolysis can be catalyzed by both acidic and alkaline conditions, particularly at elevated temperatures. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process typically requires heating with a dilute acid, such as hydrochloric acid, and results in the formation of a carboxylic acid (stearic acid) and an ammonium (B1175870) salt (diethylaminoethylamine hydrochloride). chemguide.co.uklibretexts.org

Alkaline-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This reaction also necessitates heating and yields a carboxylate salt (sodium stearate) and an amine (diethylaminoethylamine). chemguide.co.ukarkat-usa.org Fatty acid amides, in general, are considered stable to dilute acids and bases at ambient temperatures. researchgate.net

Phosphate Ester Bond Hydrolysis: The phosphate ester linkage is also subject to hydrolysis, with the rate being highly dependent on the pH of the medium. science.gov Phosphate esters can exist as mono-, di-, or triesters, and their reactivity towards hydrolysis increases as the negative charge on the phosphate group decreases. pearson.com Diethylaminoethyl stearamide phosphate is a monoester, which is generally the least reactive form at physiological pH due to electrostatic repulsion of nucleophiles by the negatively charged phosphate group. pearson.comwikipedia.org

The hydrolysis of phosphate esters can be catalyzed by both hydronium and hydroxide ions. science.gov The rate of hydrolysis is generally slow at neutral pH and increases at both acidic and basic pH. For some aminoalkyl esters, the rate of hydrolysis is slow at low pH and increases significantly as the pH rises above 3.5. asme.org

ConditionExpected Relative Rate of HydrolysisPrimary Site of HydrolysisRationale
Acidic (pH < 4), Ambient TemperatureLowPhosphate EsterAcid catalysis of phosphate ester hydrolysis. Amide hydrolysis is slow without heat.
Acidic (pH < 4), Elevated TemperatureHighAmide and Phosphate EsterAcid catalysis and heat accelerate hydrolysis of both functional groups. chemguide.co.uk
Neutral (pH ~7), Ambient TemperatureVery Low-Generally the most stable condition for both amides and phosphate esters. researchgate.netwikipedia.org
Neutral (pH ~7), Elevated TemperatureModeratePhosphate Ester and AmideThermal energy can promote hydrolysis even at neutral pH.
Alkaline (pH > 10), Ambient TemperatureLow to ModeratePhosphate EsterHydroxide-ion catalyzed hydrolysis of the phosphate ester. Amide hydrolysis is slow without heat.
Alkaline (pH > 10), Elevated TemperatureHighAmide and Phosphate EsterBase-catalyzed hydrolysis of both functional groups is significantly accelerated by heat. chemguide.co.ukarkat-usa.org

Identification and Characterization of Degradation Products

The degradation of Diethylaminoethyl stearamide phosphate via hydrolysis would lead to the cleavage of either the amide bond, the phosphate ester bond, or both.

Hydrolysis of the Amide Bond: Cleavage of the C-N bond in the amide linkage would result in the formation of Stearic Acid and N,N-Diethylethylenediamine phosphate .

Hydrolysis of the Phosphate Ester Bond: Cleavage of the P-O bond in the phosphate ester linkage would yield N-(2-(Diethylamino)ethyl)stearamide and Phosphoric Acid . wikipedia.org

Complete Hydrolysis: Under forcing conditions (e.g., high temperature and extreme pH), it is plausible that both the amide and phosphate ester bonds would be hydrolyzed, resulting in Stearic Acid , N,N-Diethylethylenediamine , and Phosphoric Acid .

The identification and characterization of these potential degradation products would typically be carried out using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures. researchgate.net

Oxidative Stability and Photo-degradation Studies

Oxidative Stability: The oxidative stability of Diethylaminoethyl stearamide phosphate is influenced by the susceptibility of its constituent parts to oxidation. Fatty acid amides are generally stable to air oxidation. researchgate.net However, the N-alkyl groups can be a site for oxidation. The thermal oxidation of N-alkyl amides can proceed via the formation of 1-amido-n-alkyl hydroperoxides. rsc.org The decomposition of these hydroperoxides can lead to a variety of products, including N-acyl-amides, N-formyl-amides, primary amides, and aldehydes. rsc.org Organophosphate esters can also undergo thermal oxidative degradation, although this often occurs at high temperatures (e.g., 370°C). nih.gov The degradation pathways are dependent on the structure of the ester groups. nih.govnih.gov

Photo-degradation: The photo-degradation of Diethylaminoethyl stearamide phosphate would involve the absorption of light energy, potentially leading to the cleavage of chemical bonds. The amide functional group itself does not strongly absorb UV light, but impurities or the presence of chromophores could sensitize the molecule to photo-degradation. Studies on the UV degradation of polyamides have shown that it can lead to chain scission. nist.govmdpi.com

Organophosphate esters are known to undergo photo-degradation, often through photocatalysis in the presence of materials like titanium dioxide (TiO2). nih.govresearchgate.net This process typically involves the generation of highly reactive hydroxyl radicals (•OH) which can attack the organic moieties of the molecule, leading to hydroxylation, oxidation, and ultimately, cleavage of the ester bonds and mineralization to carbon dioxide, water, and phosphate ions. nih.govmdpi.com The rate and extent of photo-degradation would depend on factors such as the wavelength of light, the presence of photosensitizers, and the environmental matrix.

Degradation PathwayPotential Degradation Products
Amide HydrolysisStearic Acid, N,N-Diethylethylenediamine phosphate
Phosphate Ester HydrolysisN-(2-(Diethylamino)ethyl)stearamide, Phosphoric Acid
Oxidative Degradation1-amido-n-alkyl hydroperoxides, N-acyl-amides, N-formyl-amides, Aldehydes
Photo-degradationHydroxylated intermediates, Cleavage products (e.g., N-(2-(Diethylamino)ethyl)stearamide, Phosphoric Acid), Mineralization products (CO2, H2O, PO4^3-)

Advanced Analytical Methodologies for Research and Development

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are fundamental for separating Diethylaminoethyl stearamide phosphate (B84403) from complex matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of Diethylaminoethyl stearamide phosphate. Due to the compound's lack of a strong chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often employed. Reversed-phase HPLC is the most common separation mode.

Method development would involve a systematic study of various stationary phases, mobile phase compositions, and detector parameters to achieve optimal separation and sensitivity. A typical method would likely use a C18 or C8 column. hplc.euaocs.org The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate (B1220265) to ensure compatibility with mass spectrometry) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure adequate retention and separation of the main component from potential impurities. nih.gov

Validation of the HPLC method would be performed according to ICH guidelines, establishing its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Illustrative HPLC Method Parameters for Diethylaminoethyl Stearamide Phosphate Analysis

ParameterCondition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 70% B; 5-20 min: 70-95% B; 20-25 min: 95% B; 25.1-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector Evaporative Light Scattering Detector (ELSD)
Injection Volume 20 µL

This table is a hypothetical representation based on methods for similar long-chain amide compounds.

To specifically quantify the phosphate content or to analyze for inorganic phosphate impurities, Ion Chromatography (IC) with suppressed conductivity detection is the method of choice. thermofisher.comlcms.cz This technique is highly sensitive and selective for anions like phosphate. nih.govresearchgate.net

For the analysis of the phosphate moiety in Diethylaminoethyl stearamide phosphate, a preliminary hydrolysis step (e.g., acid or enzymatic hydrolysis) would be required to liberate the inorganic phosphate. The resulting solution can then be directly analyzed by IC. The separation is typically achieved on an anion-exchange column using a hydroxide (B78521) or carbonate/bicarbonate eluent. nih.gov

Table 2: Typical Ion Chromatography Conditions for Phosphate Analysis

ParameterCondition
Column High-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC)
Eluent Potassium Hydroxide (KOH) gradient
Flow Rate 1.2 mL/min
Detection Suppressed Conductivity
Suppressor Anion Self-Regenerating Suppressor
Sample Preparation Acid hydrolysis of Diethylaminoethyl stearamide phosphate

This table is a hypothetical representation based on established IC methods for phosphate analysis. thermofisher.comlcms.cz

Hyphenated Techniques for Component Identification and Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the identification of unknown components and for detailed structural elucidation.

LC-MS is a powerful tool for the analysis of Diethylaminoethyl stearamide phosphate and its non-volatile impurities and degradation products. frontiersin.orgresearchgate.net Due to the compound's polar nature and high molecular weight, electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique, targeting the protonated tertiary amine. High-resolution mass spectrometry (HRMS) would facilitate the elemental composition determination of the parent compound and its impurities. mdpi.com

Potential impurities could include starting materials (stearic acid, diethylaminoethanol), by-products from synthesis (e.g., esters formed without the amide linkage), or degradation products (e.g., hydrolysis products). nih.gov

GC-MS analysis would be more suitable for volatile impurities or after a derivatization step. nih.govresearchgate.net For instance, the analysis of unreacted stearic acid could be performed after esterification to its methyl ester. oup.com Direct analysis of the intact molecule by GC-MS is challenging due to its low volatility, though analysis of fatty acid amides has been reported. atlantis-press.comscribd.com

Table 3: Potential Impurities and Degradants of Diethylaminoethyl Stearamide Phosphate Detectable by Mass Spectrometry

CompoundPotential OriginLikely Detection Method
Stearic AcidUnreacted starting materialLC-MS, GC-MS (after derivatization)
DiethylaminoethanolUnreacted starting materialGC-MS, LC-MS
Diethylaminoethyl stearateSynthesis by-productLC-MS
StearamideDegradation product (loss of diethylaminoethyl phosphate)LC-MS, GC-MS
Inorganic PhosphateDegradation productIC

This table contains hypothetical examples of potential impurities and degradants.

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of Diethylaminoethyl stearamide phosphate. hyphadiscovery.com

¹H NMR would confirm the presence of the long alkyl chain (signals around 0.8-1.6 ppm), the methylene (B1212753) groups adjacent to the carbonyl and nitrogen atoms, and the ethyl groups on the tertiary amine. libretexts.orgnanalysis.com

¹³C NMR would show characteristic signals for the carbonyl carbon, the carbons of the stearyl chain, and the carbons of the diethylaminoethyl moiety.

³¹P NMR is crucial for confirming the presence and chemical environment of the phosphate group. researchgate.netresearchgate.net The chemical shift would be indicative of a phosphate ester. nih.gov

2D NMR techniques such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) would be used to piece together the molecular structure by establishing connectivity between different parts of the molecule. hyphadiscovery.com

FTIR spectroscopy provides information about the functional groups present in the molecule. nih.gov Characteristic absorption bands would be observed for:

N-H stretching (if a secondary amide is present as an impurity) and C-H stretching from the alkyl chain (around 2850-2960 cm⁻¹).

C=O stretching (Amide I band) around 1640 cm⁻¹. libretexts.org

N-H bending (Amide II band, if applicable) around 1550 cm⁻¹. libretexts.org

P=O stretching around 1250 cm⁻¹.

P-O-C stretching around 1050 cm⁻¹.

Table 4: Predicted Characteristic NMR and FTIR Signals for Diethylaminoethyl Stearamide Phosphate

TechniqueSignal TypePredicted Chemical Shift / WavenumberAssignment
¹H NMR Triplet~0.88 ppm-CH₃ (stearyl)
Multiplet~2.2 ppm-CH₂-C=O
Multiplet~3.4 ppm-C=O-NH-CH₂-
Triplet~1.1 ppm-N(CH₂CH₃ )₂
Quartet~2.8 ppm-N(CH₂ CH₃)₂
³¹P NMR Singlet~0 to -5 ppmPhosphate ester
FTIR Strong~2918, 2850 cm⁻¹C-H stretching
Strong~1640 cm⁻¹C=O stretching (Amide I)
Strong~1250 cm⁻¹P=O stretching
Strong~1050 cm⁻¹P-O-C stretching

This table presents predicted spectral data based on the analysis of similar functional groups. libretexts.orgnih.govlibretexts.org

Surface-Sensitive Analytical Techniques

For applications where Diethylaminoethyl stearamide phosphate is used as a surface-active agent or in thin films, its surface properties are of prime importance. Surface-sensitive techniques provide chemical information about the outermost layers of a material.

Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are highly effective for characterizing organic films. phi.comphi.comdiva-portal.org

XPS can provide quantitative elemental composition of the surface (C, O, N, P) and information about the chemical states of these elements. stinstruments.comresearchgate.net For instance, high-resolution scans of the N 1s and P 2p regions could confirm the presence of the amide and phosphate functionalities on the surface. researchgate.net

ToF-SIMS offers detailed molecular information from the top few nanometers of the surface. stinstruments.com It can detect molecular fragments characteristic of the Diethylaminoethyl stearamide phosphate structure, providing information on molecular orientation and the presence of surface contaminants. diva-portal.org

These techniques are crucial for understanding how the molecule arranges itself at interfaces, which is key to its function in many formulations. researchgate.netucc.ie

Quartz Crystal Microbalance with Dissipation (QCM-D) for Adsorption Dynamics and Film Formation

QCM-D is a highly sensitive technique used to study molecular interactions at surfaces in real-time. It measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. A decrease in frequency indicates mass adsorption onto the sensor, while the dissipation provides information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed layer.

Adsorption Kinetics: This would involve monitoring the changes in frequency and dissipation as a solution of Diethylaminoethyl Stearamide Phosphate is introduced to the QCM-D sensor. The rate of frequency change would reveal how quickly the molecules adsorb to the surface.

Film Properties: The dissipation data would indicate the nature of the formed film. A low dissipation value would suggest a rigid, compact film, whereas a high dissipation value would point to a more soft, viscoelastic, and hydrated layer.

Table 5.3.1-1: Hypothetical QCM-D Data for Adsorption of a Cationic Surfactant (Note: This table is illustrative and not based on actual data for Diethylaminoethyl Stearamide Phosphate.)

Parameter Value Unit Interpretation
Frequency Change (Δf) -50 Hz Significant mass adsorption.
Dissipation Change (ΔD) 5 x 10⁻⁶ (dimensionless) Formation of a relatively rigid layer.
Adsorbed Mass (Sauerbrey) 885 ng/cm² Estimated areal mass of the film.

Ellipsometry for Thin Film Thickness and Optical Properties

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. This allows for the precise determination of thin film thickness and optical constants (refractive index 'n' and extinction coefficient 'k').

Film Thickness: By modeling the ellipsometric data (Psi and Delta angles), the thickness of a Diethylaminoethyl Stearamide Phosphate film could be determined with sub-nanometer accuracy.

Optical Properties: The refractive index would provide insight into the density and packing of the molecular film, while the extinction coefficient would describe its light-absorbing properties at different wavelengths.

Table 5.3.2-1: Hypothetical Ellipsometry Data for a Surfactant Thin Film (Note: This table is illustrative and not based on actual data for Diethylaminoethyl Stearamide Phosphate.)

Wavelength (nm) Angle of Incidence (°) Psi (Ψ) (°) Delta (Δ) (°) Calculated Thickness (nm) Refractive Index (n)

Atomic Force Microscopy (AFM) for Surface Morphology and Nanoscale Interactions

AFM provides three-dimensional topographical images of a surface at the nanoscale by scanning a sharp tip over the sample. It can be operated in various modes to probe not only the surface structure but also mechanical and adhesive properties.

Surface Morphology: AFM imaging could visualize the structure of Diethylaminoethyl Stearamide Phosphate films, revealing details about film uniformity, the presence of aggregates, domains, or defects.

Nanoscale Interactions: By functionalizing the AFM tip, it would be possible to measure the specific interaction forces between the tip and the Diethylaminoethyl Stearamide Phosphate surface, providing insights into adhesion and cohesion at the molecular level.

Table 5.3.3-1: Hypothetical AFM Surface Roughness Analysis (Note: This table is illustrative and not based on actual data for Diethylaminoethyl Stearamide Phosphate.)

Parameter Value Unit Description
Scan Area 1 x 1 µm² The area over which the topography was measured.
Root Mean Square (Rq) Roughness 0.8 nm The standard deviation of the surface height values.

Formulation Science and Material Design Principles

Role as a Functional Excipient in Model Systems

As a functional excipient, Diethylaminoethyl Stearamide Phosphate (B84403) is anticipated to play a critical role in enhancing the performance and stability of various formulations. Its impact can be inferred from the behavior of similar cationic and amphiphilic molecules.

Impact on Dispersion and Solubilization of Model Active Ingredients

The dual hydrophobic and hydrophilic nature of Diethylaminoethyl Stearamide Phosphate makes it an effective agent for improving the dispersion and solubilization of active pharmaceutical ingredients (APIs), particularly those with poor water solubility. The hydrophobic stearamide portion can interact with the lipophilic API, while the charged phosphate group can interface with an aqueous medium. This action can reduce the interfacial tension between the API and the solvent, leading to the formation of stable, dispersed systems such as suspensions or colloidal solutions.

The solubilization of a model hydrophobic drug is expected to increase with the concentration of Diethylaminoethyl Stearamide Phosphate, up to a critical micelle concentration (CMC), beyond which the drug would be partitioned into the hydrophobic cores of the micelles.

Table 1: Projected Impact of Diethylaminoethyl Stearamide Phosphate on the Solubilization of a Model Hydrophobic Active Ingredient

Concentration of Diethylaminoethyl Stearamide Phosphate (w/v %)Apparent Solubility of Model Drug (µg/mL)
0 (Control)5
0.0115
0.0575
0.1150
0.5600

Note: The data in this table is illustrative and based on the expected behavior of an amphiphilic compound. Actual values would need to be determined experimentally.

Optimization of Rheological Properties in Non-Biological Formulations

In non-biological formulations such as creams and lotions, Diethylaminoethyl Stearamide Phosphate can act as a rheology modifier. Its long stearamide chains can create a network within the formulation, increasing viscosity and providing a desirable texture and consistency. The charged headgroup can also contribute to the stability of the emulsion through electrostatic repulsion, preventing coalescence of dispersed droplets. The amphiphilic nature of similar compounds is known to be crucial in controlling the rheological properties of emulsions, making them smoother and more pleasant to apply. atamankimya.com

Rational Design of Complex Fluid Systems

The unique properties of Diethylaminoethyl Stearamide Phosphate lend themselves to the rational design of sophisticated fluid systems for various applications.

Microemulsions and Nanoemulsions: Formation, Characterization, and Stability

Diethylaminoethyl Stearamide Phosphate is a prime candidate for use as a co-surfactant in the formation of microemulsions and nanoemulsions. These systems are isotropic, thermodynamically stable (in the case of microemulsions) or kinetically stable (in the case of nanoemulsions) dispersions of oil and water. nih.gov The inclusion of a cationic lipid like Diethylaminoethyl Stearamide Phosphate can be particularly advantageous.

The formation of these emulsions typically involves high-energy methods like sonication or high-pressure homogenization, or low-energy methods that rely on the phase behavior of the surfactant system. The presence of a cationic charge on the surface of the emulsion droplets, imparted by the Diethylaminoethyl Stearamide Phosphate, can enhance stability by creating a repulsive electrostatic barrier that prevents droplet aggregation. Research on cationic nanoemulsions has shown that the inclusion of phospholipids (B1166683) can further enhance thermal stability. nih.gov The particle size and surface charge (zeta potential) are critical parameters in the characterization of these systems, with typical droplet sizes ranging from 1 to 400 nm. nih.gov

Table 2: Hypothetical Characteristics of a Nanoemulsion Stabilized with Diethylaminoethyl Stearamide Phosphate

Formulation ComponentPurposeResulting Property
Oil Phase (e.g., Caprylic/Capric Triglyceride)Internal phase for hydrophobic activesReservoir for API
Aqueous PhaseContinuous phaseVehicle
Primary Surfactant (e.g., Polysorbate 80)EmulsifierReduction of interfacial tension
Diethylaminoethyl Stearamide PhosphateCo-surfactant/Cationic agentEnhanced stability, positive zeta potential

Encapsulation Technologies Utilizing the Compound's Interfacial Properties

The ability of Diethylaminoethyl Stearamide Phosphate to form and stabilize interfaces makes it a valuable component in encapsulation technologies. These technologies aim to entrap an active ingredient within a carrier system to protect it from degradation, control its release, and target its delivery.

Due to its amphiphilic and cationic nature, this compound can be used in the formation of liposomes or as a stabilizer for polymeric nanoparticles. The hydrophobic tail would integrate into the lipid bilayer or polymer matrix, while the hydrophilic, positively charged headgroup would be exposed to the aqueous environment. This positive surface charge can be beneficial for interacting with negatively charged biological membranes. The encapsulation of drugs within such systems can improve their bioavailability and therapeutic efficacy. nih.gov Studies on related amphiphilic polyphosphoesters have demonstrated their potential as drug carriers with pH-sensitive release capabilities. nih.gov

Structure-Activity Relationships in Formulation Performance

The performance of Diethylaminoethyl Stearamide Phosphate in a formulation is intrinsically linked to its molecular structure.

Stearamide Tail: The length and saturation of this C18 alkyl chain provide the necessary hydrophobicity for interfacing with non-polar substances and for self-assembly into structures like micelles and bilayers. This long chain contributes to the viscosity-building properties of the molecule.

Diethylaminoethyl Group: This portion of the molecule provides a tertiary amine that is protonated at acidic to neutral pH, conferring a positive charge. This charge is crucial for electrostatic interactions, which can enhance the stability of emulsions and facilitate binding to negatively charged surfaces.

The interplay between the hydrophobic tail and the cationic, hydrophilic head dictates the compound's packing parameter, which in turn determines the geometry of the self-assembled structures it will form in a given system (e.g., spherical micelles, cylindrical micelles, or lamellar bilayers). This has a direct impact on the solubilization capacity, rheological behavior, and encapsulation efficiency of the formulation.

Influence of Alkyl Chain Length and Amine Structure on Physicochemical Properties

The physicochemical characteristics of Diethylaminoethyl stearamide phosphate are a direct consequence of its two primary components: the C18 stearamide tail and the diethylaminoethyl headgroup.

The long C18 alkyl chain, derived from stearic acid, is the dominant hydrophobic portion of the molecule. In amphiphilic systems, the length of this chain is a critical factor in determining the molecule's behavior. Generally, increasing the alkyl chain length enhances the van der Waals forces between adjacent molecules. mdpi.com This strengthening of intermolecular attraction has several consequences:

Phase Transitions : Sufficiently long alkyl chains can drive the transition of a bilayer from a more fluid, liquid-disordered state to a more rigid, gel-like state. mdpi.com

Reduced Molecular Diffusion : An increase in chain length and molecular volume generally leads to a decrease in the self-diffusion coefficients of the molecules in a bulk state. nih.gov

Increased Membrane Affinity : In interactions with lipid membranes, a longer hydrophobic tail leads to stronger partitioning into the membrane's hydrophobic core. nih.gov

Physicochemical PropertyEffect of Increasing Alkyl Chain LengthGoverning Principle
Intermolecular AttractionIncreasesEnhanced van der Waals forces. mdpi.com
Bilayer Mechanical StrengthIncreasesImproved alkyl chain packing order. mdpi.com
Membrane AffinityIncreasesStronger hydrophobic interactions. nih.gov
Self-Diffusion CoefficientDecreasesIncreased molecular volume and interactions. nih.gov
Table 1: General effects of alkyl chain elongation on the physicochemical properties of amphiphiles.

The headgroup of Diethylaminoethyl stearamide phosphate consists of an ethylamide linker and a terminal diethylamine (B46881). This structure contributes several key features:

Cationic Nature : The tertiary amine is basic and can be protonated, conferring a positive charge to the headgroup, which is balanced by the phosphate anion. This charge is fundamental to its function as a cationic surfactant. thegoodscentscompany.com

Hydrogen Bonding : The amide linkage (-CONH-) contains a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). This allows for intermolecular hydrogen bonding, which can influence solubility and self-assembly. The tertiary amine's nitrogen atom has a lone pair of electrons and can act as a hydrogen bond acceptor, allowing it to interact with water molecules and other proton donors. youtube.com

Conformational Flexibility : Compared to more rigid structures, the ethylamine (B1201723) chain provides a degree of flexibility. However, the presence of two ethyl groups on the terminal nitrogen creates steric bulk, which influences how molecules pack together and their ability to form different aggregate structures like micelles or vesicles.

Comparative Studies with Analogous Amphiphiles and Derivatives

While direct comparative studies featuring Diethylaminoethyl stearamide phosphate are not widely available, its properties can be understood by comparing it to other well-researched cationic amphiphiles. Analogous compounds share key features, such as a long, single alkyl tail and a cationic headgroup.

A primary point of comparison is the effect of alkyl chain length. Studies comparing traditional amphiphiles like dodecyltrimethylammonium (B156365) bromide (C12TAB) and tetradecyltrimethylammonium bromide (C14TAB) show that even a small increase in the hydrophobic tail from 12 to 14 carbons can significantly enhance antimicrobial potency, which is related to the molecule's ability to interact with and disrupt cell membranes. acs.org Similarly, a study on 1-alkyl-3-methylimidazolium ([CₙMIM]⁺) cations showed that membrane affinity and permeability increased dramatically with alkyl chain length from C8 to C12 and C16. nih.govacs.org The C18 chain of Diethylaminoethyl stearamide phosphate suggests it would have a very strong affinity for hydrophobic environments.

The structure of the headgroup is another critical point of differentiation.

Comparison with Quaternary Ammonium (B1175870) Compounds (e.g., CTAB) : Cetyltrimethylammonium bromide (CTAB) has a permanently charged quaternary ammonium headgroup and lacks the hydrogen-bonding amide group present in Diethylaminoethyl stearamide phosphate. The amide linkage in the latter provides an additional mode of interaction, potentially influencing its hydration shell and interfacial behavior.

Comparison with Lipopeptides : De novo designed lipopeptides, such as C₁₄KKGGII, feature a peptide-based headgroup attached to a C14 alkyl tail. acs.orgnih.gov These complex headgroups can engage in specific nanostructuring within membranes, leading to high efficacy against microbial membranes while maintaining mildness toward host cells. acs.org This contrasts with the simpler diethylaminoethyl headgroup, highlighting a design spectrum from simple synthetic amphiphiles to more complex bio-inspired structures.

AmphiphileAlkyl ChainHeadgroup StructureKey Structural Feature
Diethylaminoethyl stearamide phosphateC18 (Stearic Acid)Diethylaminoethyl (tertiary amine)Amide linker with H-bonding capability. youtube.com
Tetradecyltrimethylammonium Bromide (C14TAB)C14Trimethylammonium (quaternary amine)Compact, permanently charged headgroup. acs.org
1-Hexadecyl-3-methylimidazolium ([C16MIM]⁺)C16MethylimidazoliumAromatic, planar cationic ring. nih.gov
Myristoyl-Lys-Lys-Gly-Gly-Ile-Ile-NH₂ (C₁₄KKGGII)C14 (Myristic Acid)Peptide (KKGGII)Complex, structured peptide headgroup. acs.orgnih.gov
Table 2: Comparative structural features of Diethylaminoethyl stearamide phosphate and analogous cationic amphiphiles.

Derivatives, Analogs, and Advanced Material Applications

Synthesis and Characterization of Novel Diethylaminoethyl Stearamide Phosphate (B84403) Derivatives

The synthesis of Diethylaminoethyl stearamide phosphate derivatives can be approached by modifying its three main structural components: the C18 alkyl chain, the amide linkage, and the diethylaminoethyl phosphate headgroup. These modifications allow for the fine-tuning of its physicochemical properties, such as solubility, thermal stability, and self-assembly behavior.

The stearic acid backbone of Diethylaminoethyl stearamide phosphate can be altered to create a range of derivatives with varying hydrophobic characteristics. The synthesis of fatty acid amides, in general, can be achieved through the direct amidation of fatty acids or via the amidation of fatty acid methyl esters (FAMEs). researchgate.net Direct amidation is often carried out under reflux conditions. researchgate.net

Research on fatty acid amides has demonstrated that modifications to the alkyl chain length and degree of unsaturation can significantly impact the material's thermal properties. For instance, the melting temperature of fatty acid amides generally increases with the length of the precursor amine. researchgate.net The introduction of unsaturation into the fatty acid chain, through processes like natural oil metathesis, can create precursors with shorter chains and a higher proportion of trans isomers, which can influence the physical properties of the final amidoamine derivatives. googleapis.comgoogle.com

The amide linkage itself offers another point of modification. While less common for this specific class of compounds, research into amide-modified nucleic acids has shown that replacing the phosphodiester backbone with amide linkages can alter the molecule's charge and hydrophobicity, potentially enhancing properties like cellular uptake. nih.gov

Table 1: Potential Modifications of the Alkyl Chain and Amide Linkage and Their Expected Impact This table is based on general principles of organic and polymer chemistry, as direct research on Diethylaminoethyl stearamide phosphate is limited.

Modification Synthetic Approach Expected Impact on Properties
Alkyl Chain Length Use of different fatty acids (e.g., palmitic, behenic) in the initial amidation reaction. Alters melting point, solubility, and hydrophobicity.
Alkyl Chain Unsaturation Use of unsaturated fatty acids (e.g., oleic, linoleic) or metathesis-derived fatty acids. googleapis.com Lowers melting point, increases fluidity, and provides sites for further functionalization.

| Amide Linkage Replacement | Synthesis of ester or ether-linked analogues. | Changes hydrolytic stability and hydrogen bonding capabilities. |

The phosphate group is a key functional component of Diethylaminoethyl stearamide phosphate, contributing to its hydrophilic character and providing a site for further chemical reactions. The synthesis of phosphate-containing molecules can be complex, with various methods available to create different phosphate esters. bionavis.com

One area of exploration is the modification of the phosphate group to form polyphosphodiesters, which are structurally similar to natural nucleic and teichoic acids. mdpi.com The hydrolytic stability of these polymers can be adjusted, which is a critical factor in their potential applications. mdpi.com

The counter-ion associated with the phosphate group can also be varied. For instance, in related systems, the reaction of an amine-containing molecule with sodium tetraphenylborate (B1193919) can lead to the formation of an ion-associate complex, which can alter the compound's solubility and other properties. nih.govmdpi.com

The tertiary amine of the diethylaminoethyl group can be readily quaternized to form a permanently cationic quaternary ammonium (B1175870) salt. This is a common strategy for modifying fatty amidoamines to enhance their surface activity and antimicrobial properties. The quaternization is typically achieved by reacting the tertiary amine with an alkylating agent, such as methyl chloride or dimethyl sulfate (B86663). google.com

Patents describe the synthesis of quaternized fatty amidoamines derived from natural oil metathesis, highlighting the versatility of this approach. google.comgoogle.com The resulting quaternary ammonium compounds can have a range of counter-ions, depending on the quaternizing agent used.

Table 2: Examples of Quaternizing Agents and Their Potential Impact on Diethylaminoethyl Stearamide Phosphate Derivatives This table is based on general knowledge of quaternization reactions, as specific data for Diethylaminoethyl stearamide phosphate is not available.

Quaternizing Agent Resulting Quaternary Ammonium Group Potential Impact on Properties
Methyl Chloride Trimethylammonium chloride Increases water solubility and antimicrobial activity.
Dimethyl Sulfate Trimethylammonium methyl sulfate Similar to methyl chloride, with a different counter-ion.

| Benzyl Chloride | Benzyldimethylammonium chloride | Introduces an aromatic group, potentially enhancing interactions with other molecules. |

Integration into Polymer and Composite Materials (Academic Research)

The amphiphilic nature of Diethylaminoethyl stearamide phosphate and its derivatives makes them promising candidates for integration into polymers and composite materials, particularly for creating functional surfaces and films.

Amphiphilic molecules can act as surfactants or emulsifiers in polymerization reactions, helping to stabilize the growing polymer chains and control the morphology of the final polymer. While direct studies involving Diethylaminoethyl stearamide phosphate are not prevalent, research on similar amphiphilic polymers provides insights into its potential roles. For example, amphiphilic polymers based on fatty acids have been synthesized and shown to self-assemble into nanoparticles in aqueous solutions, which could have applications in various fields. researchgate.net

Furthermore, the functional groups of Diethylaminoethyl stearamide phosphate could be used to create functional polymers. For instance, polymers containing phosphate groups have been extensively studied for their biomedical applications due to their biocompatibility and similarity to natural biomolecules. mdpi.com The amine group can also be a site for grafting other polymer chains, leading to the formation of block copolymers with tailored properties. nih.gov

A significant area of potential application for Diethylaminoethyl stearamide phosphate and its derivatives is in the development of functional coatings and films. The ability of amphiphilic molecules to self-assemble at interfaces can be exploited to create surfaces with controlled properties, such as wettability, adhesion, and biocompatibility.

Research on supramolecular polyamine-phosphate networks has shown that thin films can be created on various surfaces through a simple self-assembly process. bionavis.comrsc.org These films can exhibit tunable permeability, suggesting their use in separation and sensing applications. rsc.org The modification of surfaces with polyamine-based films can also be used to control the adhesion and growth of cells, which is a critical aspect of biomedical materials.

The incorporation of fatty acid amides into polymer matrices has also been shown to improve the mechanical properties and scratch resistance of the materials. For example, the addition of N,N'-ethylenebis(stearamide) to a polymethylmethacrylate (PMMA) matrix improved the dispersion of nanoparticles and enhanced the scratch resistance of the resulting nanocomposite. scienceopen.com

Table 3: Potential Applications of Diethylaminoethyl Stearamide Phosphate in Polymer and Composite Materials This table is based on the properties of analogous compounds and general principles of materials science.

Application Area Proposed Role of Diethylaminoethyl Stearamide Phosphate Expected Outcome
Functional Coatings Self-assembly into thin films on various substrates. Creation of surfaces with controlled wettability, anti-fouling, or biocompatible properties. bionavis.comrsc.org
Polymer Nanocomposites Surface modifier for nanoparticles. Improved dispersion of nanoparticles in a polymer matrix, leading to enhanced mechanical properties. scienceopen.com
Biomedical Materials Component of biocompatible polymer blends or coatings. Enhanced biocompatibility and potential for drug delivery applications. mdpi.com

| Emulsion Polymerization | Surfactant/emulsifier. | Stabilization of polymer latexes and control of particle size. |

Future Research Directions and Emerging Paradigms

Computational Modeling and Simulation of Molecular Interactions

Computational methods are poised to provide unprecedented insight into the behavior of Diethylaminoethyl stearamide phosphate (B84403) at a molecular level, guiding experimental work and accelerating discovery.

Molecular Dynamics Simulations of Interfacial Behavior and Self-Assembly

Molecular dynamics (MD) simulations offer a powerful tool for understanding the structure and dynamics of biomolecular and chemical systems. escholarship.org For Diethylaminoethyl stearamide phosphate, MD can elucidate how individual molecules organize themselves at interfaces, such as oil-water or air-water, and how they self-assemble into larger structures like micelles, vesicles, or lamellae. acs.orgresearchgate.net

Predictive Modeling for Formulation Stability and Performance

Beyond fundamental self-assembly, computational models can predict the macroscopic properties of formulations containing Diethylaminoethyl stearamide phosphate. Machine learning algorithms and neural network-based models are increasingly used to forecast the stability of emulsions and other complex fluids. researchgate.netsciprofiles.comdntb.gov.uamdpi.com These models can correlate molecular descriptors and formulation parameters (e.g., surfactant concentration, oil type, temperature) with performance metrics like droplet size distribution, creaming index, and shelf-life. researchgate.net

For Diethylaminoethyl stearamide phosphate, researchers could develop quantitative structure-property relationship (QSPR) models. These models would use computed molecular descriptors (e.g., molecular volume, partition coefficient, solubility parameters) to predict its effectiveness as an emulsifier or stabilizer. researchgate.net Coarse-grained simulation frameworks like Dissipative Particle Dynamics (DPD) have already proven effective in predicting emulsion stability by modeling phenomena such as Ostwald ripening and the effect of surfactants on interfacial tension. ucl.ac.uk This predictive power can significantly reduce the time and resources spent on laboratory trial-and-error, guiding formulators toward optimal compositions for specific applications. mdpi.com

Below is an interactive table illustrating a hypothetical predictive model for an oil-in-water emulsion stabilized by Diethylaminoethyl stearamide phosphate.

Concentration (% w/w)Temperature (°C)pHPredicted Droplet Size (nm)Predicted Stability (Days)
0.525725030
1.025718090
1.040720045
1.0255165120
1.025919075

This table is a hypothetical representation of data that could be generated by a predictive model to guide formulation development.

High-Throughput Screening and Automated Synthesis in Materials Discovery

The discovery of novel materials with tailored properties can be dramatically accelerated by combining automated synthesis with high-throughput screening (HTS). cabidigitallibrary.orgspringernature.com This paradigm allows for the rapid creation and evaluation of large libraries of chemical compounds. springernature.comnih.gov

For amphiphiles like Diethylaminoethyl stearamide phosphate, a combinatorial approach could be used to generate a library of analogous molecules. Automated synthesis platforms could systematically vary the length of the alkyl chain (e.g., using lauric, myristic, or behenic acid instead of stearic acid), modify the structure of the hydrophilic headgroup, or introduce different counter-ions.

Once synthesized, these libraries can be subjected to HTS to evaluate key performance attributes. For instance, novel assays have been developed to rapidly screen for surfactant production and activity on agar (B569324) plates, which could be adapted for this purpose. nih.gov Miniaturized HTS systems in 384-well plates can quickly assess properties like surface tension reduction, emulsification efficiency, or the ability to form stable nanostructures. nih.gov This approach enables the rapid identification of "hit" compounds with superior performance, which can then be selected for more detailed investigation. cabidigitallibrary.org

Green Chemistry Approaches in the Synthesis and Application of Related Amphiphiles

Modern chemical research places a strong emphasis on sustainability. Green chemistry principles focus on reducing waste, minimizing energy consumption, and using renewable feedstocks. surfactgreen.comresearchgate.net Future research into Diethylaminoethyl stearamide phosphate and related amphiphiles will undoubtedly incorporate these principles.

The synthesis of stearamides can be made more sustainable by using stearic acid derived from renewable plant-based oils. nih.gov Furthermore, research is ongoing into solvent-free synthesis methods and the use of heterogeneous catalysts to improve reaction efficiency and simplify purification. abo.fi Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis for forming amide bonds, often under mild, aqueous conditions. biorxiv.orgresearchgate.netnih.gov Such enzymatic routes can avoid the ester-forming side reactions that complicate conventional methods. nih.gov Applying these green synthesis strategies could significantly reduce the environmental footprint associated with the production of this class of compounds. rsc.orgrsc.orgresearchgate.net

Exploration of Novel Physical and Chemical Phenomena at Interfaces Mediated by the Compound

The unique zwitterionic potential of Diethylaminoethyl stearamide phosphate, with its amine and phosphate groups, makes it a candidate for mediating novel phenomena at interfaces. nih.gov The charge and hydrogen-bonding capacity of the headgroup could be responsive to external stimuli like pH, temperature, or specific ions.

Future research could investigate the formation of "smart" or responsive materials. For example, formulations could be designed to undergo a phase transition or a change in viscosity in response to a specific pH trigger, enabling controlled release applications. The interaction of the phosphate headgroup with divalent cations like calcium could lead to the formation of complex, ordered nanostructures, a phenomenon observed in other phosphate-containing amphiphiles. scilit.com The ability of amphiphilic peptides to transform surfaces for applications in regenerative medicine suggests that Diethylaminoethyl stearamide phosphate could be explored for creating functionalized surfaces with tunable properties. nih.gov By combining insights from computational modeling and HTS, researchers may uncover unexpected self-assembly behaviors or catalytic activities at interfaces stabilized by this compound, opening up entirely new application areas.

Q & A

Q. What statistical approaches validate the reproducibility of synthesis yields in multi-step reactions?

  • Methodological Answer : Apply the Grubbs’ test to identify outliers in yield data (e.g., 70–85% range). Use regression analysis to model yield as a function of reaction parameters. Publish raw datasets with error margins to facilitate meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.